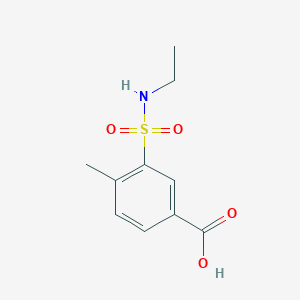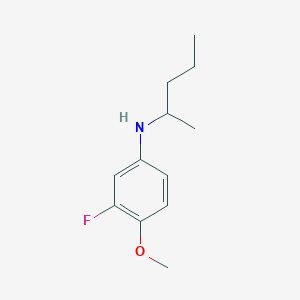
5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a formyl group and a carboxylic acid group attached to a dihydrobenzodioxine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the formation of the benzodioxine ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the benzodioxine ring. Subsequent formylation and carboxylation reactions introduce the formyl and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the benzodioxine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 5-Carboxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Reduction: 5-Hydroxymethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Substitution: Various substituted benzodioxine derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The formyl and carboxylic acid groups may play a role in binding to these targets, thereby modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxan-5-carboxylic acid: Similar structure but lacks the formyl group.
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: Similar structure but lacks the formyl group.
5-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Similar structure but has an ethyl group instead of a formyl group.
Uniqueness
5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the benzodioxine ring.
Propriétés
Formule moléculaire |
C10H8O5 |
|---|---|
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C10H8O5/c11-5-7-6(10(12)13)1-2-8-9(7)15-4-3-14-8/h1-2,5H,3-4H2,(H,12,13) |
Clé InChI |
PMBVGQCCRZZGMH-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate](/img/structure/B13642385.png)

![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile](/img/structure/B13642396.png)




![Tert-butyl 7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13642433.png)



![2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B13642478.png)

